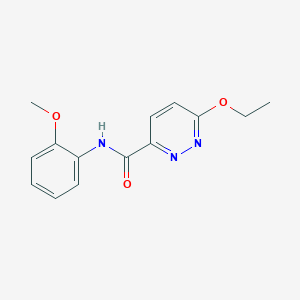

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide: has been investigated for its anti-tubercular properties. In a study by Singireddi et al., novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Molecular Recognition and Drug Discovery

The pyridazine heterocycle plays a crucial role in molecular recognition. In crystal structures, interactions involving the N-to-Sσ* interaction have been observed. For instance, 3-methyl-6-(thiophen-2-yl)pyridazine forms a planar topography stabilized by this interaction. Such insights are valuable for drug discovery and design .

Direcciones Futuras

The pyridazine ring, a core component of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide”, has been identified as a privileged structural element in drug design . Its unique physicochemical properties make it an attractive heterocycle for drug design . Therefore, future research could explore the potential of “6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide” and similar compounds in drug discovery and development.

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The pyridazine ring, a core structure in this compound, is known for its unique physicochemical properties, which can be of importance in drug-target interactions .

Pharmacokinetics

The inherent polarity of the pyridazine ring, a core structure in this compound, is known to contribute to low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel .

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .

Action Environment

The pyridazine ring, a core structure in this compound, is known for its robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions in various environments .

Propiedades

IUPAC Name |

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLFTKJANBQNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)

![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)